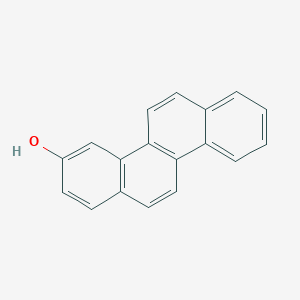

3-Hydroxychrysene

Description

Structure

3D Structure

Properties

IUPAC Name |

chrysen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULKTNQKGZNFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038320 | |

| Record name | 3-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-39-6 | |

| Record name | 3-Hydroxychrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxychrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6Q8T78RF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

discovery of 3-Hydroxychrysene as a PAH metabolite

An In-Depth Technical Guide on the Discovery and Significance of 3-Hydroxychrysene as a PAH Metabolite

Foreword

Polycyclic Aromatic Hydrocarbons (PAHs) represent a large class of persistent organic pollutants, the environmental ubiquity and carcinogenic potential of which present an ongoing challenge to environmental health and toxicology.[1][2] Found in coal tar and formed during the incomplete combustion of organic materials, human exposure to PAH mixtures is inevitable.[3][4] Understanding the metabolic fate of individual PAHs within this complex mixture is paramount for assessing exposure, predicting toxicity, and developing strategies for risk mitigation. This guide focuses on chrysene, a common four-ring PAH, and details the discovery, analytical validation, and toxicological importance of one of its key metabolites: 3-Hydroxychrysene. For researchers in toxicology, drug metabolism, and environmental science, this document provides a technical overview of the core scientific principles and methodologies that underpin our current understanding of this critical biomarker.

The Metabolic Imperative: Why Cells Modify Chrysene

Upon entering the body, lipophilic compounds like chrysene cannot be easily excreted. The cellular imperative is to transform them into more water-soluble derivatives for elimination, primarily via urine and feces. This biotransformation process, however, is a double-edged sword. While often a detoxification pathway, it can also lead to "metabolic activation," creating highly reactive intermediates that can bind to cellular macromolecules like DNA, initiating carcinogenic events.

The metabolism of chrysene is a multi-step enzymatic process primarily orchestrated by the Cytochrome P450 (CYP) family of monooxygenases, followed by Phase II conjugation enzymes.

-

Phase I Metabolism (Functionalization): The initial attack on the chrysene molecule is typically carried out by CYP enzymes (e.g., CYP1A1, CYP1B1). These enzymes introduce an epoxide group across a double bond. This epoxide can then be hydrolyzed by epoxide hydrolase to form a dihydrodiol. Alternatively, the epoxide can rearrange to form a phenol, such as 1-, 2-, 3-, or 6-hydroxychrysene. The formation of 3-hydroxychrysene is a direct result of this initial oxidative metabolism.[4]

-

The Bay-Region Diol-Epoxide Hypothesis: The carcinogenicity of many PAHs, including the related 5-methylchrysene, is linked to the formation of diol-epoxides in the "bay region" of the molecule.[5] While phenolic metabolites like 3-hydroxychrysene are often considered detoxification products, their formation competes with the pathway leading to these ultimate carcinogens. Therefore, quantifying 3-hydroxychrysene provides an indirect but crucial window into the overall metabolic flux of the parent compound.

The following diagram illustrates the principal metabolic pathways for chrysene, highlighting the formation of 3-hydroxychrysene as a Phase I metabolite.

Sources

- 1. Frontiers | Degradation of Chrysene by Enriched Bacterial Consortium [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Hydroxychrysene: A Technical Guide to UV-Vis Absorption and Fluorescence Characterization

Foreword: Unveiling the Electronic Signature of a Key Chrysene Metabolite

3-Hydroxychrysene, a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, serves as a critical biomarker for assessing exposure to this class of environmental pollutants[1][2]. Understanding its spectroscopic properties is paramount for its detection and quantification in biological and environmental matrices. This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy of 3-Hydroxychrysene. Moving beyond a simple recitation of methods, this document elucidates the theoretical underpinnings, explains the rationale behind experimental design, and provides detailed, field-proven protocols for accurate and reproducible analysis.

Fundamental Principles: The Interplay of Structure and Light

The spectroscopic characteristics of 3-Hydroxychrysene are dictated by its electronic structure—a rigid, planar system of four fused benzene rings, functionalized with a hydroxyl (-OH) group. Both UV-Vis and fluorescence spectroscopy probe the transitions of π-electrons between different energy levels within this aromatic system.

UV-Vis Absorption: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For PAHs like chrysene and its derivatives, the spectrum is characterized by multiple absorption bands, which arise from π → π* transitions. According to the NIST Chemistry WebBook and other sources, the parent compound, chrysene, exhibits a complex absorption spectrum in alcohol with several distinct maxima[3]. The introduction of a hydroxyl group, an auxochrome, is anticipated to cause a bathochromic (red) shift in these absorption bands. This is due to the lone pair of electrons on the oxygen atom extending the conjugated π-system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence: The Emission of Light

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon, promoting an electron to an excited singlet state, and then emits a photon as the electron returns to the ground state. The emitted light is of a lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift .

Chrysene is known to be fluorescent, exhibiting strong emission under UV light[3]. The fluorescence of 3-Hydroxychrysene is expected to be sensitive to environmental factors, particularly solvent polarity. Protic solvents, such as ethanol or methanol, can form hydrogen bonds with the hydroxyl group, which can significantly influence the energy of the excited state and thus the emission wavelength.

Experimental Workflow for Spectroscopic Characterization

A robust and reliable workflow is essential for obtaining high-quality spectroscopic data. The following diagram outlines the critical steps from sample preparation to data interpretation.

Caption: Workflow for UV-Vis and fluorescence analysis of 3-Hydroxychrysene.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Protocol for UV-Vis Absorption Analysis

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 3-Hydroxychrysene.

Materials:

-

3-Hydroxychrysene (purity >95%)

-

Spectroscopic grade cyclohexane (non-polar)

-

Spectroscopic grade ethanol (polar, protic)

-

Class A volumetric flasks and pipettes

-

1 cm pathlength quartz cuvettes

-

Calibrated dual-beam UV-Vis spectrophotometer

Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-Hydroxychrysene and dissolve it in a minimal amount of tetrahydrofuran (THF) before diluting to 10 mL with ethanol in a volumetric flask. This creates a concentrated stock solution. Causality: THF is a good initial solvent for many PAHs, and subsequent dilution into the solvent of interest minimizes its effect on the final spectrum.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution in both cyclohexane and ethanol to achieve concentrations in the range of 1-10 µM. The final absorbance should ideally be between 0.1 and 1.0 AU for optimal accuracy.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the scan range from 200 nm to 450 nm.

-

Baseline Correction: Fill two quartz cuvettes with the working solvent (e.g., ethanol). Place them in the sample and reference holders and run a baseline scan. This corrects for any absorbance from the solvent and cuvettes.

-

Sample Measurement: Replace the solvent in the sample cuvette with your 3-Hydroxychrysene working solution. Acquire the absorption spectrum.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε) at each λmax.

-

Protocol for Fluorescence Spectroscopy

Objective: To determine the optimal excitation (λex) and emission (λem) wavelengths and observe the effect of solvent polarity.

Materials:

-

Prepared working solutions of 3-Hydroxychrysene (1-5 µM) in cyclohexane and ethanol.

-

Calibrated spectrofluorometer with a xenon lamp source.

-

1 cm pathlength quartz fluorescence cuvettes.

Methodology:

-

Instrument Setup: Power on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths to a suitable value (e.g., 5 nm) to balance resolution and signal intensity.

-

Excitation Spectrum Acquisition:

-

Based on the UV-Vis data, set the emission monochromator to a wavelength slightly longer than the longest-wavelength absorption maximum (e.g., 380 nm).

-

Scan the excitation monochromator across a range (e.g., 250-370 nm).

-

The resulting spectrum should resemble the absorption spectrum and will reveal the optimal excitation wavelength (λex,max).

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the determined λex,max.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to approximately 600 nm.

-

The resulting peak is the maximum emission wavelength (λem,max).

-

-

Solvent Comparison: Repeat steps 2 and 3 for 3-Hydroxychrysene dissolved in the non-polar solvent (cyclohexane) to observe any solvatochromic shifts.

-

Data Analysis:

-

Record the λex,max and λem,max in each solvent.

-

Calculate the Stokes shift (in nm) using the formula: Stokes Shift = λem,max - λex,max.

-

Expected Spectroscopic Data and Interpretation

While specific experimental data for 3-Hydroxychrysene is not widely published, we can predict its properties based on the well-characterized parent compound, chrysene, and established principles of physical organic chemistry.

Predicted UV-Vis Absorption Data

The hydroxyl group will act as an electron-donating group, causing a red-shift of the π → π* transitions compared to chrysene. The fine vibronic structure typical of PAHs may be somewhat broadened.

| Compound | Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Reference / Rationale |

| Chrysene | Alcohol | ~268, ~320, ~361 | log ε = 5.20, 4.12, 2.80 | [3] |

| 3-Hydroxychrysene | Ethanol | >268, >320, >361 | To be determined experimentally | Predicted bathochromic shift |

| 3-Hydroxychrysene | Cyclohexane | Slightly blue-shifted vs. Ethanol | To be determined experimentally | Reduced H-bonding stabilization |

Predicted Fluorescence Data

The fluorescence of 3-Hydroxychrysene is expected to be more sensitive to solvent effects than its absorption.

| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Predicted Stokes Shift (nm) | Reference / Rationale |

| Chrysene | Ethanol | ~344 | ~380 | ~36 | [4] |

| 3-Hydroxychrysene | Cyclohexane | To be determined | To be determined | To be determined | Non-polar environment |

| 3-Hydroxychrysene | Ethanol | To be determined | Red-shifted vs. Cyclohexane | Larger than in Cyclohexane | H-bonding stabilizes the more polar excited state |

The expected red shift in the emission spectrum in ethanol compared to cyclohexane is due to the stabilization of the excited state by hydrogen bonding. The excited state of phenols is generally more acidic (and more polar) than the ground state, leading to stronger interactions with polar protic solvents.

Mechanistic Insights and Advanced Topics

The following diagram illustrates the photophysical processes involved in fluorescence, providing a framework for understanding the data obtained.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of 3-Hydroxychrysene. By combining established data for the parent chrysene molecule with a robust theoretical understanding of substituent and solvent effects, researchers can confidently approach the characterization of this important biomarker. The detailed protocols provided herein serve as a foundation for acquiring high-quality, reproducible UV-Vis absorption and fluorescence data, which is essential for applications ranging from environmental monitoring to drug development.

References

-

National Institutes of Health, PubChem. Chrysene. [Link]

-

Sydnes, M. O., & Pampanin, D. M. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 27(1), 134. [Link]

-

Wikipedia. Chrysene. [Link]

-

National Institutes of Health, PubChem. 3-Hydroxychrysene. [Link]

-

Onoue, S., et al. (2012). Photoexcited singlet and triplet states of a UV absorber ethylhexyl methoxycrylene. Photochemistry and Photobiology, 88(5), 1130-1135. [Link]

-

StudySmarter. Chrysene: Structure, Formula & Uses. [Link]

-

ResearchGate. (a) UV–vis absorption spectra of compounds 3a–h in MeOH; (b) fluorescence emission spectra (λex = 380 nm) of compounds 3a–h in MeOH. [Link]

-

Exposome-Explorer. 2-Hydroxychrysene. [Link]

-

ResearchGate. Normalized UV/Vis spectra of selected chrysene derivatives. [Link]

-

National Institutes of Health, PubChem. Benzo(c)chrysene. [Link]

-

ResearchGate. UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. [Link]

-

Noelle, A., & Hartmann, G. K. (2020). The UV/Vis+ photochemistry database. Spectroscopy Europe, 32(4), 22-25. [Link]

-

ResearchGate. Photophysical properties of the synthesized materials. [Link]

-

Semantic Scholar. Dermacozine N, the First Natural Linear Pentacyclic Oxazinophenazine with UV–Vis Absorption Maxima in the Near Infrared. [Link]

-

ResearchGate. Ultraviolet Absorption and Fluorescence Emission Spectroscopic Studies of Macrocyclic and Linear Poly(9,9-dimethyl-2-vinylfluorene). Evidence for Ground-State Chromophore Interactions. [Link]

-

Li, Z., et al. (2023). Substituted Polycyclic Aromatic Hydrocarbons (SPAHs) in Petrochemical Park Workers: External and Internal Exposure Assessment and Half-Lives. Environmental Science & Technology, 57(49), 20185-20195. [Link]

Sources

quantum yield and photophysical properties of 3-Hydroxychrysene

An In-Depth Technical Guide to the Quantum Yield and Photophysical Properties of 3-Hydroxychrysene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Hydroxychrysene

3-Hydroxychrysene is a hydroxylated polycyclic aromatic hydrocarbon (PAH) and a primary metabolite of chrysene, a common environmental pollutant found in coal tar and a byproduct of combustion.[1][2] As a xenobiotic metabolite, 3-hydroxychrysene is a critical biomarker for monitoring human and marine life exposure to PAHs.[3][4] Understanding its photophysical properties, particularly its fluorescence quantum yield and lifetime, is paramount for developing sensitive and accurate analytical methods for its detection in biological and environmental samples. This guide provides a comprehensive overview of the theoretical underpinnings and detailed experimental protocols for the robust characterization of 3-Hydroxychrysene's photophysical profile.

While the parent compound, chrysene, is known to be fluorescent, the introduction of a hydroxyl group at the 3-position is expected to modulate its electronic and, consequently, its photophysical properties.[5] The electron-donating nature of the hydroxyl group can influence the intramolecular charge transfer (ICT) character of the excited state, potentially leading to shifts in absorption and emission spectra and changes in quantum yield and lifetime, often dependent on solvent polarity and pH.[6][7] This document serves as a field guide for researchers to precisely quantify these properties.

Synthesis of 3-Hydroxychrysene

For rigorous photophysical analysis, a pure sample of the analyte is required. 3-Hydroxychrysene can be synthesized via photochemical ring closure of a [(methoxyphenyl)vinyl]naphthalene precursor, followed by deprotection of the methoxy group to yield the final chrysenol.[8] This method allows for the creation of the pure compound needed for establishing reference standards and conducting detailed metabolic studies.[8]

Core Photophysical Concepts

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a fundamental measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[9][10][11]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 signifies that every absorbed photon results in an emitted fluorescent photon, representing maximum efficiency. Conversely, a value of 0 indicates the absorbed energy is entirely dissipated through non-radiative pathways (e.g., internal conversion, intersystem crossing).

Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is typically on the nanosecond (ns) scale and is often sensitive to the fluorophore's local environment, making it a valuable tool for probing molecular interactions.[12] The method of choice for accurately measuring fluorescence lifetimes is Time-Correlated Single Photon Counting (TCSPC).[13][14]

Experimental Characterization: A Validated Workflow

This section outlines the step-by-step protocols for determining the key photophysical parameters of 3-Hydroxychrysene. The workflow is designed to be self-validating, ensuring data integrity.

Caption: Logic diagram for relative fluorescence quantum yield calculation.

Step-by-Step Methodology:

-

Set Excitation Wavelength (λex): Choose a wavelength where both the sample and the standard have significant absorbance, ideally corresponding to an absorption maximum of 3-Hydroxychrysene.

-

Measure Absorbance: Record the absorbance of both the 3-Hydroxychrysene solution (Aₓ) and the standard solution (Aₛₜ) at the chosen λex. Ensure A < 0.1 for both. [15]3. Measure Emission Spectra: Using the same λex and identical instrument settings (e.g., slit widths), record the spectrally corrected fluorescence emission spectrum for both the 3-Hydroxychrysene solution and the standard solution.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the curve) for both the sample (Fₓ) and the standard (Fₛₜ).

-

Note Refractive Indices: Record the refractive index of the solvent used for the sample (nₓ) and the standard (nₛₜ). If the same solvent is used, this term (nₓ²/nₛₜ²) equals 1.

-

Calculate Quantum Yield: Apply the following equation to determine the quantum yield of 3-Hydroxychrysene (Φₓ): [9] Φₓ = Φₛₜ * (Fₓ / Fₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

-

Φₛₜ: The known quantum yield of the standard.

-

Fₓ, Fₛₜ: Integrated fluorescence intensities.

-

Aₓ, Aₛₜ: Absorbances at the excitation wavelength.

-

nₓ, nₛₜ: Refractive indices of the solvents.

-

PART 3: Protocol for Fluorescence Lifetime (τ) Measurement

Caption: Simplified workflow for a TCSPC experiment.

Step-by-Step Methodology:

-

Instrument Setup: Excite the 3-Hydroxychrysene sample with a high-repetition-rate pulsed laser or LED at an appropriate wavelength. The emission is collected, passed through a monochromator or filter set to the emission maximum, and directed to a single-photon sensitive detector.

-

Data Acquisition: For each excitation pulse, the TCSPC electronics start a timer. When a single fluorescent photon is detected, the timer stops. This time difference is recorded. [14]This process is repeated for millions of events.

-

Build Decay Histogram: A histogram of photon arrival times versus frequency is constructed. This histogram represents the fluorescence decay profile of the sample.

-

Measure IRF: To account for the instrument's own time response, measure an Instrument Response Function (IRF) by replacing the fluorescent sample with a light-scattering solution (e.g., a dilute colloidal silica suspension).

-

Data Analysis: The fluorescence lifetime (τ) is extracted by fitting the experimental decay data to a multi-exponential decay model, deconvolved with the measured IRF.

Expected Photophysical Properties of 3-Hydroxychrysene

While specific, high-quality experimental data for 3-Hydroxychrysene is not widely published, we can present its known chemical properties and infer its expected photophysical behavior based on its parent compound, chrysene.

Table 1: Physical and Chemical Properties

| Property | Chrysene | 3-Hydroxychrysene | Source |

| Molecular Formula | C₁₈H₁₂ | C₁₈H₁₂O | [1][2] |

| Molecular Weight | 228.3 g/mol | 244.3 g/mol | [1][2] |

| Appearance | Crystalline solid | - | [1] |

| IUPAC Name | Chrysene | Chrysen-3-ol | [1][2] |

Table 2: Known and Expected Photophysical Properties

| Parameter | Chrysene (in Cyclohexane/Ethanol) | 3-Hydroxychrysene (Expected Behavior) | Source |

| Excitation Max (λex) | ~344 nm | Likely similar, potentially red-shifted. | [5] |

| Emission Max (λem) | ~380 nm | Likely red-shifted (bathochromic shift) compared to chrysene due to the -OH group. | [5] |

| Quantum Yield (ΦF) | 0.14 (in cyclohexane) | Highly dependent on solvent and pH. The electron-donating -OH group could potentially increase the quantum yield. | [16] |

| Fluorescence Lifetime (τ) | - | Expected to be in the nanosecond range. |

Key Considerations for 3-Hydroxychrysene:

-

Solvatochromism: The polarity of the solvent is expected to influence the absorption and emission maxima. A bathochromic (red) shift is anticipated in more polar solvents due to stabilization of the more polar excited state. [6][7]* pH Dependence: The hydroxyl group is phenolic and can be deprotonated to a phenolate anion in basic conditions. This deprotonation will significantly alter the electronic structure, leading to large shifts in the absorption and emission spectra and a change in the quantum yield. This property is crucial and must be investigated by performing measurements in buffered solutions across a range of pH values.

Conclusion

The accurate determination of the is an essential task for analytical chemists and toxicologists. By employing the validated, step-by-step protocols outlined in this guide—specifically, relative spectrofluorometry for quantum yield and TCSPC for fluorescence lifetime—researchers can obtain robust and reliable data. Careful attention to experimental conditions, such as sample concentration, choice of standard, solvent polarity, and pH, is critical for ensuring the integrity of the results. The characterization of these properties will underpin the development of next-generation analytical tools for monitoring this important environmental and biological marker.

References

-

JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. [Link]

-

Brouwer, A. M. (2001). A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics, 3, 172-174. [Link]

-

ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9171, Chrysene. [Link]

-

Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44285, 3-Hydroxychrysene. [Link]

-

Edinburgh Instruments. (2023, June 28). TCSPC - What is Time-Correlated Single Photon Counting?. [Link]

-

Jørgensen, K. B., & Joensen, M. (2008). Photochemical synthesis of chrysenols. Polycyclic Aromatic Compounds, 28(4-5), 362-372. [Link]

-

ResearchGate. (n.d.). Effect of solvent polarity on the photophysical properties of chalcone derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

-

PicoQuant. (n.d.). Time-Correlated Single Photon Counting. [Link]

-

Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(5), 2137-2149. [Link]

-

Boens, N., et al. (2007). Fluorescence lifetime standards for time and frequency domain fluorescence spectroscopy. PubMed. [Link]

-

Horiba. (n.d.). Recording Fluorescence Quantum Yields. [Link]

-

G-Repo. (n.d.). Effect of solvent polarity on the photophysical properties of chalcone derivatives. [Link]

-

PubMed. (2014, January 3). 3,6,9,12-Tetrasubstituted chrysenes: synthesis, photophysical properties, and application as blue fluorescent OLED. [Link]

-

ResearchGate. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

ResearchGate. (n.d.). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. [Link]

-

ID Quantique. (2025, February 25). What is Time Correlated Single Photon Counting?. [Link]

-

Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. [Link]

-

ACS Publications. (n.d.). Substituted Polycyclic Aromatic Hydrocarbons (SPAHs) in Petrochemical Park Workers: External and Internal Exposure Assessment and Half-Lives. [Link]

-

AUREA Technology. (n.d.). Time-Correlated Single Photon Counting. [Link]

-

MDPI. (2022, May 19). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. [Link]

-

AWS. (n.d.). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37766, 6-Hydroxychrysene. [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. [Link]

Sources

- 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxychrysene | C18H12O | CID 44285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 6-Hydroxychrysene | C18H12O | CID 37766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectrum [Chrysene] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. jasco-global.com [jasco-global.com]

- 10. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. horiba.com [horiba.com]

- 12. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. edinst.com [edinst.com]

- 14. photon-force.com [photon-force.com]

- 15. iss.com [iss.com]

- 16. Quantum Yield [Chrysene] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide on the Microbial Degradation Pathways of 3-Hydroxychrysene

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that pose significant environmental and health risks due to their carcinogenic and mutagenic properties. Chrysene, a four-ring PAH, is a notable component of this group. The microbial degradation of PAHs is a critical process in the bioremediation of contaminated environments. While the degradation of parent PAHs like chrysene has been studied, the metabolic fate of their hydroxylated metabolites, such as 3-hydroxychrysene, is less understood. 3-Hydroxychrysene is a common metabolite formed during the mammalian and fungal metabolism of chrysene. Understanding its microbial degradation is crucial for assessing the overall environmental persistence of chrysene and its derivatives, and for developing effective bioremediation strategies.

This technical guide provides a comprehensive overview of the putative microbial degradation pathways of 3-hydroxychrysene, drawing upon established principles of PAH metabolism by bacteria and fungi. We will delve into the enzymatic machinery, metabolic intermediates, and the underlying biochemical logic that governs the breakdown of this hydroxylated PAH.

Microbial Players in PAH Degradation

A diverse range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade PAHs.[1] Among these, bacteria and fungi are the most extensively studied for their role in PAH bioremediation.

Bacterial Degradation: Bacteria are key players in the aerobic degradation of PAHs.[1] Genera such as Pseudomonas, Rhodococcus, Bacillus, and Burkholderia are frequently implicated in the breakdown of complex PAHs like chrysene.[2][3] Bacterial degradation typically commences with the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols.[1][4]

Fungal Degradation: Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, employ a different strategy. They utilize extracellular ligninolytic enzymes, such as lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases, to initiate the oxidation of PAHs.[5] Fungi can also metabolize PAHs intracellularly via cytochrome P450 monooxygenases, which typically form trans-dihydrodiols.[6][7]

Proposed Microbial Degradation Pathway of 3-Hydroxychrysene

While specific studies on the microbial degradation of 3-hydroxychrysene are limited, a putative pathway can be constructed based on the well-established principles of chrysene and other hydroxylated PAH metabolism. The presence of a hydroxyl group on the chrysene molecule is expected to influence the initial enzymatic attack and subsequent metabolic steps.

Part 1: Initial Enzymatic Attack and Ring Activation

The degradation of 3-hydroxychrysene is likely initiated by the further hydroxylation of the aromatic ring system, preparing it for cleavage.

Bacterial Pathway: Dioxygenation

In bacteria, the initial attack on 3-hydroxychrysene is anticipated to be catalyzed by a ring-hydroxylating dioxygenase (RHD) . These multi-component enzymes are central to the aerobic catabolism of aromatic compounds.[8] The existing hydroxyl group at the C-3 position will likely direct the dioxygenase to attack an adjacent ring. A probable site of attack is the C-1 and C-2 positions, leading to the formation of a cis-dihydrodiol.

Step 1: Dioxygenation. A ring-hydroxylating dioxygenase introduces two hydroxyl groups at the C-1 and C-2 positions of 3-hydroxychrysene, forming 3-hydroxy-chrysene-1,2-dihydrodiol .

Step 2: Dehydrogenation. The unstable dihydrodiol is then rearomatized by a dihydrodiol dehydrogenase to yield 1,2,3-trihydroxychrysene . This trihydroxylated intermediate is now primed for ring cleavage.

Fungal Pathway: Monooxygenation and Peroxidation

Fungi can employ two primary mechanisms for the initial oxidation of 3-hydroxychrysene:

-

Cytochrome P450 Monooxygenases: Intracellularly, these enzymes can hydroxylate the aromatic rings, potentially at various positions, to form di- or tri-hydroxychrysene derivatives.

-

Ligninolytic Enzymes: Extracellularly, lignin and manganese peroxidases can oxidize 3-hydroxychrysene through a radical-mediated mechanism, leading to the formation of quinone derivatives.

Part 2: Aromatic Ring Cleavage

Once the aromatic ring is sufficiently hydroxylated, it becomes susceptible to cleavage by dioxygenase enzymes. This is a critical step that breaks open the stable ring structure. The cleavage can occur through two main routes: ortho-cleavage and meta-cleavage.

Step 3: Ring Cleavage. The 1,2,3-trihydroxychrysene intermediate is a substrate for a ring-cleavage dioxygenase .

-

Ortho-cleavage (intradiol cleavage): The enzyme cleaves the bond between the two hydroxylated carbons (C-1 and C-2), leading to the formation of a muconic acid derivative.

-

Meta-cleavage (extradiol cleavage): The enzyme cleaves the bond adjacent to the hydroxylated carbons, resulting in a hydroxymuconic semialdehyde derivative.

Part 3: Downstream Metabolism to Central Intermediates

Following ring cleavage, the resulting aliphatic acid derivatives are further metabolized through a series of enzymatic reactions to yield central metabolic intermediates that can enter the tricarboxylic acid (TCA) cycle. A plausible downstream pathway, particularly following ortho-cleavage, would lead to the formation of phthalic acid, a known intermediate in chrysene degradation.[2][3]

Step 4: Decarboxylation and Oxidation. The initial ring-cleavage product undergoes a series of enzymatic reactions, including decarboxylation and oxidation, to progressively shorten the carbon chain.

Step 5: Formation of Phthalic Acid. Through several steps, the degradation pathway is proposed to converge on the formation of phthalic acid .

Step 6: Entry into the TCA Cycle. Phthalic acid is then further metabolized to intermediates of the TCA cycle, such as succinyl-CoA, allowing the microorganism to derive energy and carbon from the breakdown of 3-hydroxychrysene.

Visualizing the Pathway

The proposed bacterial degradation pathway of 3-hydroxychrysene is illustrated in the following diagram:

Caption: A typical workflow for identifying metabolic intermediates.

Quantitative Data on Chrysene Degradation

While specific data for 3-hydroxychrysene is scarce, studies on chrysene degradation provide valuable insights into the efficiency of microbial breakdown of four-ring PAHs.

| Microorganism/Consortium | Substrate | Degradation Efficiency | Conditions | Reference |

| Bacterial Consortium (Rhodococcus sp., Bacillus sp., Burkholderia sp.) | Chrysene (5 mg/L) | ~100% in 7 days | pH 7.0, 37°C, 150 rpm | [2][3][9] |

| Armillaria sp. F022 (fungus) | Chrysene | 77% in 30 days | Agitated culture (120 rpm) | [10] |

| Bacillus halotolerans | Chrysene (100 mg/L) | 90% in 6 days | pH 6, with nitrogen source |

Conclusion

The microbial degradation of 3-hydroxychrysene is a complex process involving a series of enzymatic reactions that ultimately lead to the mineralization of this hydroxylated PAH. Based on our understanding of chrysene and general PAH metabolism, we have proposed a putative degradation pathway initiated by ring-hydroxylating dioxygenases in bacteria and peroxidases or monooxygenases in fungi. The subsequent ring cleavage and downstream metabolism are likely to proceed through intermediates such as phthalic acid, which can then enter central metabolic pathways.

Further research is needed to isolate and characterize microorganisms capable of degrading 3-hydroxychrysene and to definitively elucidate the metabolic intermediates and enzymes involved. Such studies will not only enhance our fundamental understanding of microbial PAH metabolism but also pave the way for the development of more effective bioremediation strategies for environments contaminated with chrysene and its derivatives.

References

-

Das, S., & Chandran, P. (2011). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology, 2, 136. [Link]

-

Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2016). Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs). Gavin Publishers. [Link]

-

Haritash, A. K., & Kaushik, C. P. (2009). Microbial biodegradation of polyaromatic hydrocarbons. FEMS Microbiology Reviews, 33(2), 354–367. [Link]

-

Das, S., & Chandran, P. (2011). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology, 2, 136. [Link]

-

Patel, V., Cheturvedy, V., Kumar, N., & Madamwar, D. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. Frontiers in Microbiology, 9, 1391. [Link]

-

Wilson, S. C., & Jones, K. C. (1993). Biodegradation of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons by Bacteria. Applied and Environmental Microbiology, 59(4), 1027–1033. [Link]

-

Ando, K., et al. (2014). Role of the phenylalanine-hydroxylating system in aromatic substance degradation and lipid metabolism in the oleaginous fungus Mortierella alpina. Applied and Environmental Microbiology, 80(12), 3643–3651. [Link]

-

Hadibarata, T., & Kristanti, R. A. (2012). A pathway for the degradation of chrysene by Armillaria sp. F022. Journal of Microbiology and Biotechnology, 22(12), 1676–1682. [Link]

-

Li, H., et al. (2023). Artificial mixed microbial system for polycyclic aromatic hydrocarbons degradation. Frontiers in Bioengineering and Biotechnology, 11, 1189801. [Link]

-

Wikipedia contributors. (2024, January 15). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

-

Sol-Plots, M., et al. (2020). Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS). Marine Pollution Bulletin, 151, 110842. [Link]

-

Olejnik, A., et al. (2022). Proposed metabolic pathway for the degradation of phenanthrene by... ResearchGate. [Link]

-

Mallick, S., et al. (2011). Bacterial metabolism of polycyclic aromatic hydrocarbons: strategies for bioremediation. Indian Journal of Microbiology, 51(4), 369–379. [Link]

-

Alkooranee, J. T. (2016). Fungal Degradation of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

-

Li, Y., et al. (2024). Fine-tuning an aromatic ring-hydroxylating oxygenase to degrade high molecular weight polycyclic aromatic hydrocarbon. Journal of Biological Chemistry, 300(6), 107343. [Link]

-

Pulster, E. L., et al. (2017). Species-specific metabolism of naphthalene and phenanthrene in 3 species of marine teleosts exposed to Deepwater Horizon crude oil. Environmental Toxicology and Chemistry, 36(12), 3168–3176. [Link]

-

Cerniglia, C. E. (1993). Detoxification of polycyclic aromatic hydrocarbons by fungi. Journal of Toxicology and Environmental Health, 40(2-3), 117–134. [Link]

-

Jouanneau, Y., et al. (2011). Ring-hydroxylating dioxygenases involved in PAH biodegradation: structure, function, biodiversity. ResearchGate. [Link]

-

Patel, V., Cheturvedy, V., Kumar, N., & Madamwar, D. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. Frontiers in Microbiology, 9, 1391. [Link]

-

Story, S. P., et al. (2004). Identification and Functional Analysis of Two Aromatic-Ring-Hydroxylating Dioxygenases from a Sphingomonas Strain That Degrades Various Polycyclic Aromatic Hydrocarbons. Applied and Environmental Microbiology, 70(11), 6714–6725. [Link]

-

Eawag. (1999). Phenanthrene Degradation Pathway. Eawag-BBD. [Link]

-

Collins, P. J., & Dobson, A. D. (1997). Polycyclic Aromatic Hydrocarbon Metabolism by White Rot Fungi and Oxidation by Coriolopsis gallica UAMH 8260 Laccase. Applied and Environmental Microbiology, 63(10), 3804–3808. [Link]

-

Patel, V., Cheturvedy, V., Kumar, N., & Madamwar, D. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. PubMed, 29997613. [Link]

-

Debashish, G., et al. (2024). Polyaromatic Hydrocarbon Specific Ring Hydroxylating Dioxygenases: Diversity, Structure, Function, and Protein Engineering. ResearchGate. [Link]

-

Habe, H., & Omori, T. (2003). Genetics of Polycyclic Aromatic Hydrocarbon Metabolism in Diverse Aerobic Bacteria. Bioscience, Biotechnology, and Biochemistry, 67(2), 225–243. [Link]

-

Sobocinski, G. P., et al. (2010). Metabolism of phenanthrene to phenols (hydroxyphenanthrenes) and... ResearchGate. [Link]

-

Li, Y., et al. (2024). Fine-tuning an aromatic ring-hydroxylating oxygenase to degrade high molecular weight polycyclic aromatic hydrocarbon. Journal of Biological Chemistry, 300(6), 107343. [Link]

Sources

- 1. Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Degradation of Chrysene by Enriched Bacterial Consortium [frontiersin.org]

- 3. Degradation of Chrysene by Enriched Bacterial Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of Chrysene by Enriched Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photostability and Environmental Degradation of 3-Hydroxychrysene

Introduction

3-Hydroxychrysene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene, is of significant interest to researchers in environmental science and drug development.[1] As a metabolite of the carcinogenic parent compound chrysene, its presence in biological and environmental samples serves as a biomarker for PAH exposure.[2][3] Understanding the photostability and environmental degradation of 3-Hydroxychrysene is crucial for accurately assessing its environmental fate, persistence, and potential toxicological implications. This guide provides a comprehensive technical overview of the factors governing the stability and degradation of 3-Hydroxychrysene, drawing upon established principles of PAH chemistry and the available literature on related compounds. Due to the limited direct experimental data on 3-Hydroxychrysene, this guide will extrapolate from studies on chrysene and other hydroxylated PAHs to provide a robust theoretical and practical framework for its study.

Physicochemical Properties of 3-Hydroxychrysene

A thorough understanding of the physicochemical properties of 3-Hydroxychrysene is fundamental to predicting its behavior in various environmental compartments.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₂O | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| CAS Number | 63019-39-6 | [1] |

| Appearance | Solid (at room temperature) | - |

| Water Solubility | Low (expected to be slightly higher than chrysene due to the hydroxyl group) | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | High (expected to be slightly lower than chrysene) | [5] |

The presence of the hydroxyl group on the chrysene backbone introduces a degree of polarity, which is anticipated to slightly increase its water solubility and decrease its octanol-water partition coefficient compared to the parent chrysene molecule.[4][6] However, it is expected to remain a largely hydrophobic compound with a strong affinity for organic matter in soil and sediment.[6]

Photostability and Photodegradation

The absorption of ultraviolet (UV) and visible light can initiate photochemical reactions that lead to the degradation of PAHs and their derivatives. The photostability of 3-Hydroxychrysene is a critical factor in determining its persistence in sunlit environments such as surface waters and the upper layers of soil.

Light Absorption and Electronic Excitation

Photodegradation Pathways

The photodegradation of hydroxylated PAHs can proceed through several mechanisms, including direct photolysis and indirect photo-oxidation.

-

Direct Photolysis: In this process, the 3-Hydroxychrysene molecule directly absorbs a photon, leading to an excited electronic state. This excited molecule can then undergo various reactions, such as isomerization, rearrangement, or bond cleavage, leading to its degradation.

-

Indirect Photo-oxidation: This pathway involves the interaction of 3-Hydroxychrysene with reactive oxygen species (ROS) generated by photosensitizers present in the environment, such as humic acids. Common ROS include singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide radicals (O₂⁻). Studies on other hydroxylated PAHs suggest that photo-oxidation via hydroxyl radicals can be a significant degradation pathway.[7][8]

The most probable initial products of 3-Hydroxychrysene photodegradation are expected to be various quinones, formed through the oxidation of the hydroxyl group and the aromatic ring system.[9][10] Further degradation could lead to the formation of more polar, smaller molecules such as carboxylic acids.[9][10]

Caption: Potential microbial degradation pathways for chrysene leading to and involving 3-Hydroxychrysene.

Abiotic Oxidation

In the atmosphere, PAHs and their derivatives can be oxidized by reactions with ozone, nitrate radicals, and hydroxyl radicals. [11]These reactions can lead to the formation of a variety of oxygenated and nitrated products. While specific data for 3-Hydroxychrysene is unavailable, it is expected to be reactive towards these atmospheric oxidants.

Experimental Protocols for Assessing Photostability

To experimentally determine the photostability of 3-Hydroxychrysene, a well-controlled study is required. The following protocol is a generalized approach based on standard methods for assessing the photodegradation of organic compounds.

Materials and Equipment

-

3-Hydroxychrysene standard

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Quartz or borosilicate glass reaction vessels

-

Solar simulator or a UV lamp with a defined spectral output

-

High-Performance Liquid Chromatography (HPLC) system with UV-Vis or fluorescence detection, or a Gas Chromatography-Mass Spectrometry (GC-MS) system

-

pH meter

-

Stir plate and stir bars

Step-by-Step Protocol

-

Preparation of Stock Solution: Prepare a stock solution of 3-Hydroxychrysene in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Preparation of Reaction Solutions: Dilute the stock solution with the desired matrix (e.g., ultrapure water, buffered solution, or natural water sample) to the target concentration in the reaction vessels.

-

Control Samples: Prepare control samples that are not exposed to light (dark controls) to account for any degradation not due to photolysis (e.g., hydrolysis, microbial activity). Wrap these vessels in aluminum foil.

-

Irradiation: Place the reaction vessels and dark controls in a temperature-controlled chamber under the light source. Ensure uniform irradiation of all samples.

-

Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

-

Sample Analysis: Analyze the samples immediately or store them in the dark at a low temperature to prevent further degradation. Use a validated analytical method (e.g., HPLC or GC-MS) to quantify the concentration of 3-Hydroxychrysene.

-

Data Analysis: Plot the concentration of 3-Hydroxychrysene as a function of irradiation time. Determine the photodegradation rate constant (k) and the half-life (t₁/₂) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

The quantum yield (Φ), which is a measure of the efficiency of a photochemical process, can also be determined. This requires knowledge of the photon flux of the light source and the molar absorption coefficient of 3-Hydroxychrysene at the irradiation wavelength. For comparison, the quantum yield for chrysene in cyclohexane is reported to be 0.14. [12]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for studying the environmental fate of 3-Hydroxychrysene.

Sample Preparation

Due to the typically low concentrations of 3-Hydroxychrysene in environmental and biological samples, an extraction and pre-concentration step is usually necessary. Solid-phase extraction (SPE) is a commonly used technique for this purpose.

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or UV-Vis detection is a powerful technique for the separation and quantification of PAHs and their hydroxylated metabolites. [13][14]Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique that provides both high separation efficiency and structural information for the identification of degradation products. [3]Derivatization of the hydroxyl group may be necessary to improve the volatility and chromatographic behavior of 3-Hydroxychrysene.

Conclusion

The photostability and environmental degradation of 3-Hydroxychrysene are complex processes governed by a multitude of factors. While direct experimental data for this specific compound is limited, by drawing upon the extensive knowledge base for chrysene and other hydroxylated PAHs, we can make informed predictions about its environmental behavior. Photodegradation, particularly through indirect photo-oxidation, and microbial degradation are likely the primary pathways for its removal from the environment. Further research is needed to elucidate the specific degradation pathways, identify the resulting transformation products, and quantify the degradation rates of 3-Hydroxychrysene under various environmental conditions. Such studies are essential for a comprehensive risk assessment of this important biomarker of PAH exposure.

References

-

Zhang, P., et al. (2016). Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents. Science of The Total Environment, 541, 113-120. [Link]

-

Cvrčková, O., Ciganek, M., & Šimek, Z. (2006). ANTHRACENE, CHRYSENE, THEIR NITRO-AND METHYL-DERIVATIVES PHOTOSTABILITY IN ISOOCTANE. Polycyclic Aromatic Compounds, 26(5), 331-344. [Link]

-

Zhang, P., et al. (2016). Aqueous photochemical degradation of hydroxylated PAHs: kinetics, pathways, and multivariate effects of main water constituents. Lancaster University Research Directory. [Link]

-

Cvrčková, O., et al. (2006). Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane. Polycyclic Aromatic Compounds, 26(5), 331-344. [Link]

-

Cvrčková, O., & Ciganek, M. (2006). Photodegradation of chrysene and its derivatives in isooctane. ResearchGate. [Link]

-

World Health Organization. (2021). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. MDPI. [Link]

-

National Center for Biotechnology Information. Chrysene. PubChem. [Link]

-

Jesus, F., et al. (2022). Environmental contamination with polycyclic aromatic hydrocarbons and contribution from biomonitoring studies to the surveillance of global health. Environmental Science and Pollution Research, 29(59), 88693-88716. [Link]

-

Jørgensen, K. B., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 27(23), 8567. [Link]

-

S. S. Shaikh, et al. (2020). Effects of Environmental Polycyclic Aromatic Hydrocarbons Exposure and Pro-Inflammatory Activity on Type 2 Diabetes Mellitus in US Adults. International Journal of Environmental Research and Public Health, 17(21), 8148. [Link]

-

Woudneh, M. B., et al. (2016). Quantitative determination of hydroxy polycylic aromatic hydrocarbons as a biomarker of exposure to carcinogenic polycyclic aromatic hydrocarbons. Journal of Chromatography A, 1454, 77-84. [Link]

-

California Air Resources Board. (2019). Polycyclic Aromatic Hydrocarbons (PAHs): Sources of Ambient Quinones. YouTube. [Link]

-

Wikipedia. (2023). Polycyclic aromatic hydrocarbon. [Link]

-

Vaidya, S., et al. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. Frontiers in Microbiology, 9, 1373. [Link]

-

National Center for Biotechnology Information. 3-Hydroxychrysene. PubChem. [Link]

-

Tang, J., et al. (2020). Polycyclic aromatic hydrocarbon: environmental sources, associations with altered lung function and potential mechanisms. Journal of Thoracic Disease, 12(7), 3820-3831. [Link]

-

Shaban, Y. A., et al. (2018). Solar light-induced photodegradation of chrysene in seawater in the presence of carbon-modified n-TiO 2 nanoparticles. Arabian Journal of Chemistry, 11(5), 651-661. [Link]

-

Grimmer, G., et al. (1997). A Coupled-Column HPLC Method for Routine Analysis of Various Chrysene and Benzo[a]Pyrene Metabolites in Urine. Polycyclic Aromatic Compounds, 12(1-2), 121-133. [Link]

-

Al-Harbawi, A. F., & Al-Mofarji, J. K. (2014). Photolysis degradation of polyaromatic hydrocarbons (PAHs) on surface sandy soil. Environmental Science and Pollution Research, 21(13), 8086-8094. [Link]

-

Shaban, Y. A., et al. (2018). Solar light-induced photodegradation of chrysene in seawater in the presence of carbon-modified n-TiO 2 nanoparticles. Arabian Journal of Chemistry, 11(5), 651-661. [Link]

-

Szczepanska, N., et al. (2020). Determination of Selected Hydroxylated PAHs in Urine Samples of Individuals Consuming Grilled Marshmallows. Molecules, 25(23), 5767. [Link]

-

Vaidya, S., et al. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. Frontiers in Microbiology, 9, 1373. [Link]

-

Vaidya, S., et al. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. Frontiers in Microbiology, 9, 1373. [Link]

-

Hadibarata, T., et al. (2009). A pathway for the degradation of chrysene by Armillaria sp. F022. Polycyclic Aromatic Compounds, 29(2), 90-102. [Link]

-

Dhote, S., et al. (2012). Biodegradation of chrysene by the bacterial strains isolated from oily sludge. Indian Journal of Biotechnology, 11(4), 421-428. [Link]

-

Al-Dhabaan, F. A., et al. (2022). Isolation And Characterization Of A Newly Chrysene-Degrading A. aegrifaciens. Research Square. [Link]

-

Public Services and Procurement Canada. (2019). Fact sheet: Chrysene. [Link]

-

U.S. Environmental Protection Agency. (1994). Environmental Fate Constants for Additional 27 Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects. Project Summary. [Link]

-

Jørgensen, K. B., et al. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer 3-Methylchrysene Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. Environmental Science & Technology, 57(30), 11063-11073. [Link]

-

Schoental, R. (1957). The metabolism of chrysene: the isolation of 3-methoxychrysene by methylation of the phenolic metabolite of chrysene from rat faeces. Biochemical Journal, 65(3), 485-487. [Link]

-

L. Chen, et al. (2025). Reaction kinetics and molecular characterization of the compounds formed by photosensitized degradation of the plastic additive bisphenol A in the atmospheric aqueous phase. Journal of Environmental Sciences, 147, 1-11. [Link]

-

Jørgensen, K. B., et al. (2022). Direct oxidation of 3-methylchrysene (3b) to chrysene-3-carboxylic acid (6). ResearchGate. [Link]

-

S. R. Vippagunta, et al. (2002). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 91(4), 830-842. [Link]

-

PubChemLite. 3-hydroxychrysene (C18H12O). [Link]

Sources

- 1. 3-Hydroxychrysene | C18H12O | CID 44285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of Environmental Polycyclic Aromatic Hydrocarbons Exposure and Pro-Inflammatory Activity on Type 2 Diabetes Mellitus in US Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of hydroxy polycylic aromatic hydrocarbons as a biomarker of exposure to carcinogenic polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of Chrysene by Enriched Bacterial Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 7. Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.lancaster-university.uk [research.lancaster-university.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Quantum Yield [Chrysene] | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Selected Hydroxylated PAHs in Urine Samples of Individuals Consuming Grilled Marshmallows [mdpi.com]

Formation of 3-Hydroxychrysene DNA Adducts: A Technical Guide to Metabolic Activation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chrysene, Carcinogenesis, and the Critical Role of DNA Adducts

Chrysene is a polycyclic aromatic hydrocarbon (PAH) commonly found in coal tar, creosote, and as a product of incomplete combustion of organic matter, making it a ubiquitous environmental pollutant.[1] Like many PAHs, chrysene itself is not carcinogenic but requires metabolic activation into reactive electrophilic species that can covalently bind to cellular macromolecules, most critically, DNA.[2] This process, known as DNA adduction, is considered a pivotal initiating event in chemical carcinogenesis.[2][3] The formation of bulky DNA adducts can disrupt the normal functioning of the DNA helix, leading to mutations during replication if not properly repaired, and can ultimately initiate the cascade of events leading to cancer.[4]

While the primary pathway of chrysene activation involves the formation of a bay-region diol-epoxide, a secondary but significant pathway proceeds through the phenolic metabolite, 3-hydroxychrysene.[5][6] This guide provides an in-depth technical overview of the formation of 3-Hydroxychrysene DNA adducts, detailing the specific metabolic pathways, the chemistry of DNA binding, and the state-of-the-art analytical methodologies employed for their detection and characterization.

The Prerequisite: Metabolic Activation of Chrysene

The journey from an inert PAH to a DNA-damaging agent is a multi-step enzymatic process primarily orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes, which are central to xenobiotic metabolism.[7][8][9]

The Canonical Diol-Epoxide Pathway

The most well-established route for chrysene's bioactivation begins with oxidation by CYP enzymes, particularly CYP1A1 and CYP1B1.[10] This initial step predominantly forms chrysene-1,2-dihydrodiol. Subsequent enzymatic action by epoxide hydrolase and further oxidation by CYPs convert this dihydrodiol into the ultimate carcinogenic metabolite: a highly reactive bay-region diol-epoxide, specifically anti-1,2-dihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene.[5] This electrophilic epoxide is primed to attack nucleophilic sites on DNA.

The Phenolic Pathway: A Secondary Route to Genotoxicity

In addition to the diol-epoxide pathway, chrysene can be metabolized to various phenolic derivatives, including 3-hydroxychrysene.[6] This metabolite is not an endpoint but a substrate for further activation. Studies have shown that 3-hydroxychrysene can be metabolized to a reactive phenolic triol-epoxide (anti-1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene).[5] This triol-epoxide represents a distinct class of DNA-damaging agent derived from chrysene, contributing to its overall genotoxic profile. The presence of the additional hydroxyl group makes this metabolite more polar than its diol-epoxide counterpart.[5]

Covalent Binding to DNA: The Chemistry of Adduct Formation

The highly strained epoxide ring of the activated chrysene metabolites is electrophilic and susceptible to nucleophilic attack by the electron-rich nitrogen and oxygen atoms in DNA bases.

-

Target Sites: The primary targets for chrysene diol-epoxides are the exocyclic amino groups of purine bases, predominantly the N² position of deoxyguanosine (dG) and, to a lesser extent, the N⁶ position of deoxyadenosine (dA).[11][12]

-

Adducts from 3-Hydroxychrysene Metabolites: The triol-epoxide derived from 3-hydroxychrysene also readily reacts with DNA. Direct reaction of anti-1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene with DNA results in covalent binding, predominantly to deoxyguanosine.[5] The resulting adducts are more polar than those formed from the diol-epoxide, which allows them to be chromatographically separated and identified as distinct products of the phenolic pathway.[5] The mutagenic potential of adducts derived from the triol-epoxide is comparable to that of the canonical diol-epoxide adducts, highlighting the biological significance of this pathway.[13]

Analytical Methodologies for Adduct Characterization

The detection and quantification of specific DNA adducts at low physiological levels require highly sensitive and specific analytical techniques. The two gold-standard approaches are the ³²P-Postlabeling assay and mass spectrometry-based methods.[14][15]

³²P-Postlabeling Assay

For decades, the ³²P-postlabeling assay has been the benchmark for detecting bulky DNA adducts due to its exceptional sensitivity.[16]

Workflow Rationale:

-

DNA Isolation & Digestion: High-purity DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates. This breaks down the DNA into individual units while preserving the adduct on its nucleotide.

-

Adduct Enrichment: Because adducts are rare events (e.g., 1 adduct per 10⁸-10¹⁰ normal nucleotides), an enrichment step is crucial. This is often achieved using nuclease P1, which preferentially dephosphorylates normal nucleotides, or by reverse-phase HPLC to separate the more hydrophobic adducted nucleotides from the bulk of normal ones.[17]

-

³²P-Labeling: The enriched adducted nucleotides are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using high-specific-activity [γ-³²P]ATP. This step confers the high sensitivity of the assay.

-

Chromatographic Separation & Detection: The ³²P-labeled adducted nucleotides are separated using multi-directional thin-layer chromatography (TLC) and/or reverse-phase HPLC.[18][19] The adducts formed from chrysene and 3-hydroxychrysene can be resolved using these techniques.[5] Detection and quantification are achieved by phosphorimaging or scintillation counting of the spots corresponding to the adducts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the definitive method for adduct analysis, offering both high sensitivity and, crucially, unambiguous structural confirmation.[10][20]

Workflow Rationale:

-

DNA Isolation & Hydrolysis: DNA is isolated and typically hydrolyzed to the nucleoside level using a cocktail of enzymes (e.g., DNase I, nuclease P1, alkaline phosphatase).

-

Chromatographic Separation: The mixture of normal and adducted nucleosides is injected into an HPLC system. A reverse-phase column separates the components based on polarity, allowing the chrysene-dG, chrysene-dA, and the more polar triol-epoxide-dG adducts to be resolved in time.

-

Mass Spectrometric Detection: As the nucleosides elute from the HPLC, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.

-

Structural Confirmation (MS/MS): A specific ion corresponding to the mass of a suspected adduct (the precursor ion) is selected and fragmented. The resulting fragment ions create a unique "fingerprint" spectrum that confirms the identity of the adduct and the site of modification. The use of stable isotope-labeled internal standards is essential for accurate quantification.[21]

Comparative Analysis of Methodologies

The choice of method depends on the specific research question, balancing the need for sensitivity against the need for structural information.

| Feature | ³²P-Postlabeling Assay | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Radioactive labeling of adducted nucleotides | Mass-to-charge ratio measurement of adducted nucleosides |

| Sensitivity | Extremely high (1 adduct in 10⁹-10¹⁰) | High, approaching ³²P levels (1 adduct in 10⁸-10⁹) |

| Structural Info | None directly; relies on co-chromatography with standards | Definitive structural confirmation via fragmentation patterns |

| Quantification | Relative; can be absolute with standards | Absolute quantification using stable isotope-labeled standards |

| Sample Amount | Requires very little DNA (<10 µg) | Requires moderate amounts of DNA (10-100 µg) |

| Major Advantage | Unparalleled sensitivity for screening unknown bulky adducts | Unambiguous identification and structural elucidation |

| Major Limitation | Use of radioactivity; lacks structural information | Higher equipment cost; potential for matrix effects |

Conclusion and Future Directions

The formation of DNA adducts from 3-hydroxychrysene represents a significant, parallel pathway to the genotoxicity of the parent compound, chrysene. This "phenolic pathway" culminates in the formation of a unique, polar triol-epoxide that covalently binds to DNA, primarily at guanine residues.[5] The resulting adducts are demonstrably mutagenic and contribute to the overall carcinogenic potential of chrysene exposure.[13]

Understanding this dual activation mechanism is critical for a comprehensive risk assessment. Future research should focus on:

-

Tissue-Specific Metabolism: Quantifying the relative contributions of the diol-epoxide versus the triol-epoxide pathway in different human tissues (e.g., lung, liver, oral mucosa) to better understand organ-specific cancer risk.

-

DNA Repair Dynamics: Investigating the efficiency and fidelity of DNA repair pathways (e.g., Nucleotide Excision Repair) in removing these distinct adduct structures.

-

Mutational Signatures: Determining if the adducts derived from 3-hydroxychrysene lead to different mutational signatures in critical genes compared to the canonical diol-epoxide adducts.

By leveraging advanced analytical techniques like LC-MS/MS and sensitive screening methods such as ³²P-postlabeling, researchers can continue to unravel the complex interplay between xenobiotic metabolism, DNA damage, and carcinogenesis, paving the way for improved biomarkers of exposure and risk.

References

-

El-Bayoumy, K., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 43(8), 746–753. [Link]

-

Pfau, W., et al. (1996). ³²P-Postlabelling/HPLC Analysis of DNA Adducts Formed from Chrysene and its Metabolites. Polycyclic Aromatic Compounds, 10(1-4), 235-242. [Link]

-

Hodgson, R. M., et al. (1991). Mutagenic potential of DNA adducts formed by diol-epoxides, triol-epoxides and the K-region epoxide of chrysene in mammalian cells. Carcinogenesis, 12(9), 1675-1678. [Link]

-

El-Bayoumy, K., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. PubMed, 35749296. [Link]

-

Melikian, A. A., et al. (1985). Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro. PubMed, 3925004. [Link]

-

Gallagher, J. E., et al. (1994). Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC. PubMed, 7526903. [Link]

-

Savela, K., et al. (1995). ³²P-Postlabeling and HPLC separation of DNA adducts formed by diesel exhaust extracts in vitro and in mouse skin and lung after topical treatment. Carcinogenesis, 16(11), 2629-2635. [Link]

-

Dunn, B. P., & San, R. H. (1988). HPLC enrichment of hydrophobic DNA--carcinogen adducts for enhanced sensitivity of 32P-postlabeling analysis. Semantic Scholar. [Link]

-

Dunn, B. P., & San, R. H. (1988). HPLC enrichment of hydrophobic DNA--carcinogen adducts for enhanced sensitivity of 32P-postlabeling analysis. PubMed, 3286027. [Link]

-

Delclos, K. B., et al. (1988). Products formed from the in vitro reaction of metabolites of 3-aminochrysene with calf thymus DNA. PubMed, 3139364. [Link]

-

National Center for Biotechnology Information. (n.d.). Chrysene. PubChem Compound Summary for CID 9171. [Link]

-

ResearchGate. (n.d.). Direct oxidation of 3-methylchrysene (3b) to chrysene-3-carboxylic acid (6). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzo(c)chrysene. PubChem Compound Summary for CID 9135. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxychrysene. PubChem Compound Summary for CID 44285. [Link]

-

Yu, H., et al. (2016). Potential Metabolic Activation of a Representative C2-Alkylated Polycyclic Aromatic Hydrocarbon 6-Ethylchrysene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. PubMed, 27322476. [Link]

-

Weston, A., et al. (1997). Covalent DNA Adducts Formed by Benzo[c]chrysene in Mouse Epidermis and by Benzo[c]chrysene Fjord-Region Diol Epoxides Reacted with DNA and Polynucleotides. Chemical Research in Toxicology, 10(12), 1408-1415. [Link]

-

Wang, Y., et al. (2023). Interacting Characteristics of Chrysene with Free DNA in vitro. Spectroscopy Online. [Link]

-

Ling, H., et al. (2004). Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase. Proceedings of the National Academy of Sciences, 101(8), 2265-2269. [Link]

-

Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. PubMed, 40629189. [Link]

-

Sørensen, L., et al. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer 3-Methylchrysene Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. ResearchGate. [Link]

-

Weston, A., et al. (1997). Covalent DNA adducts formed by benzo[c]chrysene in mouse epidermis and by benzo[c]chrysene fjord-region diol epoxides reacted with DNA and polynucleotides. PubMed, 9403182. [Link]

-

Chen, H. J. C., & Chen, S. (2019). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH. [Link]

-

Farmer, P. B., & Singh, R. (2008). Methods for the detection of DNA adducts. PubMed, 18982307. [Link]

-

Guengerich, F. P. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]

-

Phillips, D. H., & Arlt, V. M. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. PubMed, 10737957. [Link]

-

Almazroo, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

Kriek, E., et al. (2000). Methods for Testing Compounds for DNA Adduct Formation. PubMed, 10874175. [Link]

-

Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis Online. [Link]

-

Guengerich, F. P. (2015). Recent Structural Insights into Cytochrome P450 Function. PMC - NIH. [Link]

-

Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC - NIH. [Link]

Sources

- 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]